molecular formula C16H12ClN2O11PS2 B592750 Chlorophosphonazo I CAS No. 1938-82-5

Chlorophosphonazo I

Cat. No.: B592750
CAS No.: 1938-82-5
M. Wt: 538.819
InChI Key: WVGUEUFVBQLGOA-UHFFFAOYSA-N
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Description

Chlorophosphonazo I is an organophosphorus compound with the chemical formula C16H10ClN2Na2O11PS2. It is known for its ability to form complexes with various metal ions, making it a valuable reagent in analytical chemistry. The compound is easily soluble in water and exhibits different colors in neutral, acidic, and alkaline solutions. In neutral and acidic solutions, it appears red, while in alkaline solutions, it turns purple. The maximum absorption wavelength of its complex with uranium (VI) is 600 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorophosphonazo I can be synthesized through a series of chemical reactions involving bromophosphorus dichloride and ammonium sulfinate. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the preparation of this compound involves dissolving the raw material in purified water at 60-80°C, followed by filtration to remove insoluble substances. Concentrated hydrochloric acid is then added to the filtered solution, and the mixture is left overnight to precipitate the solid product. The solid is filtered out, soaked in concentrated hydrochloric acid, and dried in a vacuum drying oven at 80-100°C .

Chemical Reactions Analysis

Types of Reactions: Chlorophosphonazo I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorophosphonazo I is widely used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Chlorophosphonazo I involves its ability to form stable complexes with metal ions. The compound’s molecular structure allows it to bind to metal ions through coordination bonds, resulting in distinct color changes that can be detected spectrophotometrically. This property makes it an effective reagent for metal ion detection and quantification .

Comparison with Similar Compounds

Chlorophosphonazo I is part of a family of highly efficient bis-azo compounds, which include:

  • Arsenazo III
  • Chlorophosphonazo III
  • Carboxyarsenazo
  • Sulfochlorophenol S
  • Nitchromazo

Uniqueness: this compound is unique due to its specific absorption characteristics and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in analytical applications where precise metal ion detection is required .

Properties

IUPAC Name

3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN2O11PS2/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAUOUSSRBVKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN2O11PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723799
Record name 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1938-82-5
Record name 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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